molecular formula C20H24N2O3 B2771781 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2034444-44-3

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2771781
CAS No.: 2034444-44-3
M. Wt: 340.423
InChI Key: XWEKYWCIJWNIFU-UHFFFAOYSA-N
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Description

1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Neuropeptide Receptor Antagonists

Urea derivatives have been studied for their potential as neuropeptide receptor antagonists. For example, trisubstituted phenyl urea derivatives were optimized for in vitro potency against the neuropeptide Y5 receptor, showing promising results as antagonists in cellular assays. This indicates the potential use of similar compounds in exploring treatments for conditions related to neuropeptide receptors (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

Another application is in the design of acetylcholinesterase inhibitors, where urea derivatives were synthesized and assessed for activity. The research aimed to optimize the spacer length and conformational flexibility, showing that such compounds could be potent inhibitors, suggesting a role in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Hydrogel Formation

Urea derivatives have also been applied in material science, such as the formation of hydrogels. The morphology and rheology of these gels, which can be tuned by the identity of the anion, suggest applications ranging from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).

Fluorescent Probes for Metal Ions

Furthermore, specific urea derivatives have been developed as fluorescent probes for the detection of metal ions, such as Al3+, indicating potential use in environmental monitoring and biological imaging (Wang et al., 2017).

Inhibitors of Protein Kinases

Urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with significant implications for the treatment of various diseases, including cancer and cardiovascular diseases (Pireddu et al., 2012).

Properties

IUPAC Name

1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-18-8-6-15(7-9-18)10-11-21-19(23)22-14-20(24)12-16-4-2-3-5-17(16)13-20/h2-9,24H,10-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEKYWCIJWNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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